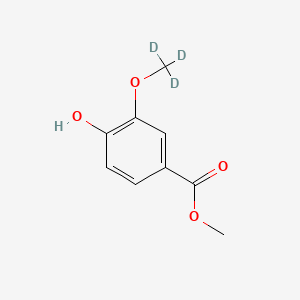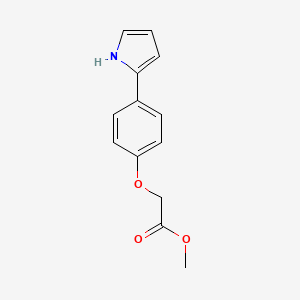
NBD, Cholesteryllinoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NBD Cholesteryllinoleate is a green-fluorescent, cholesteryl ester enzyme substrate for lysosomal acid lipase and cholesteryl ester transfer protein (CETP) . It has a molecular formula of C46H68N4O5 and a molecular weight of 757.06 .
Synthesis Analysis
NBD-based synthetic probes exhibit prominent useful properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size, all of which facilitate biomolecular sensing and self-assembly .Chemical Reactions Analysis
Compounds with a nitrobenzoxadiazole (NBD) skeleton exhibit prominent useful properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes . Depolarizing drugs are agonists at ACh receptors .Physical And Chemical Properties Analysis
NBD Cholesteryllinoleate is a solid powder . It has an emission of 537 nm and excitation of 469 nm . Compounds with a nitrobenzoxadiazole (NBD) skeleton exhibit properties including environmental sensitivity, high reactivity, distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size .Aplicaciones Científicas De Investigación
Lateral Mobility in Membranes
- Study 1 : NBD-Chol was incorporated into liposomes to measure its lateral mobility in membranes. The study found that at temperatures below the main phase transition, the diffusion coefficient of NBD-Chol is approximately twice that of a related probe, NBD-PtdCho. This suggests that cholesterol undergoes lateral phase separation in membranes at concentrations less than 20 mol % (Alecio, Golan, Veatch, & Rando, 1982).
Molecular Gels and Their Properties
- Study 2 : Nitrobenzoxadiazole (NBD)-containing cholesteryl derivatives, including NBD-Chol, demonstrated remarkable gelling abilities. Subtle changes in the length of spacers connecting NBD and Chol units produced significant changes in gelation ability and properties. For instance, gels showed superior mechanical strength and rapid self-healing properties (Xu, Peng, Yan, Yu, Zhang, Liu, & Fang, 2013).
Cholesteryl Ester Transfer Protein (CETP) Inhibition
- Study 3 : NBD-cholesterol was used in studies to explore the inhibition of CETP, a strategy for raising high-density lipoprotein cholesterol (HDL-C) and reducing cardiovascular risk. NBD-Chol played a role in identifying specific inhibitors for CETP, contributing to understanding the uniqueness in structure and function of enzymes like ACAT1 and ACAT2 (Lada, Davis, Kent, Chapman, Tomoda, Ōmura, & Rudel, 2004).
Interaction with Membrane Lipids and Proteins
- Study 4 : NBD-Chol was used as a fluorescent probe to monitor dynamic properties of membrane lipids and proteins. The study on 4-n-alkylamino-substituted NBD derivatives showed that NBD-Chol could induce proton conductivity in lipid membranes and increase proton permeability, thereby affecting mitochondrial function (Denisov, Kotova, Khailova, Korshunova, & Antonenko, 2014).
Biomarkers in Cholestasis
- Study 5 : NBD-Chol was used in nasobiliary drainage (NBD) as a treatment for pruritus in cholestatic liver disease. The research suggested that NBD can significantly improve symptoms associated with cholestasis and is well tolerated by patients (Ahmed, Jeyaraj, Reffitt, Devlin, Suddle, Hunt, Heneghan, Harrison, & Joshi, 2022).
Direcciones Futuras
Propiedades
Número CAS |
78949-96-9 |
|---|---|
Nombre del producto |
NBD, Cholesteryllinoleate |
Fórmula molecular |
C46H68N4O5 |
Peso molecular |
757.06 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




